(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
Description
Structural Significance of the Benzimidazole Core in Bioactive Compounds
The benzimidazole nucleus, a bicyclic aromatic system comprising fused benzene and imidazole rings, serves as a privileged scaffold in medicinal chemistry. Its planar structure enables diverse non-covalent interactions, including hydrogen bonding via the N1 and N3 atoms, π-π stacking through the aromatic system, and hydrophobic contacts with protein pockets. These interactions facilitate binding to enzymes, nucleic acids, and membrane receptors, explaining the broad-spectrum bioactivity of benzimidazole derivatives.
Substituent positioning critically influences pharmacological outcomes. For instance:
- N1 modifications alter hydrogen-bond donor capacity, affecting target affinity.
- C2 substitutions introduce steric or electronic effects that modulate selectivity.
- C5/C6 functionalization (e.g., methoxy, hydroxyl, or halogens) impacts solubility and membrane permeability.
Table 1: Impact of Substituent Position on Benzimidazole Bioactivity
The target compound, (6-methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride, exemplifies strategic C6 functionalization. The methoxy group at C6 enhances electron density in the aromatic system, potentially improving DNA intercalation or enzyme active-site binding compared to unsubstituted analogs.
Role of Methoxy Substituents in Modulating Pharmacodynamic Profiles
Methoxy groups (-OCH₃) serve as bioisosteres for hydroxyl groups, offering improved metabolic stability while retaining hydrogen-bond acceptor capabilities. In benzimidazoles, methoxy placement at C5 or C6 significantly alters pharmacological behavior:
- C5 methoxy derivatives exhibit superior antiviral activity due to optimized hydrophobic interactions with influenza neuraminidase.
- C6 methoxy groups , as in the target compound, enhance anticancer potency by facilitating intercalation into DNA base pairs. For example, 6-methoxy-2-anthryl benzimidazole derivatives show IC₅₀ values of 15.15 μM against HL-60 leukemia cells.
Mechanistic Implications:
- Electron Donation: The methoxy group’s electron-donating resonance effect increases aromatic π-cloud density, strengthening stacking interactions with nucleic acids.
- Steric Guidance: The -OCH₃ group’s bulk directs molecular orientation within enzyme active sites, as observed in COX-2 inhibition studies where C6-methoxy derivatives achieved 78.68% enzyme inhibition.
- Solubility Modulation: Methoxy substitution improves aqueous solubility compared to hydrophobic analogs, enhancing bioavailability.
Table 2: Comparative Bioactivity of Methoxy-Substituted Benzimidazoles
Structural optimization studies demonstrate that C6 methoxy groups synergize with amine side chains (e.g., methanamine in the target molecule) to enable dual binding modes—intercalation and hydrogen bonding—as seen in PI3K-AKT-mTOR pathway inhibitors. This multipronged interaction mechanism positions C6-methoxy benzimidazoles as promising candidates for overcoming drug resistance in Gram-negative bacteria and chemotherapy-resistant cancers.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(6-methoxy-1H-benzimidazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.ClH/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7;/h2-4H,5,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPDSJUCYUBWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1255717-63-5 | |
| Details | Compound: 1H-Benzimidazole-2-methanamine, 6-methoxy-, hydrochloride (1:2) | |
| Record name | 1H-Benzimidazole-2-methanamine, 6-methoxy-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432795-00-0 | |
| Record name | 1H-Benzimidazole-2-methanamine, 6-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432795-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a suitable amine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Reactions of the Methanamine Group
The primary amine in the methanamine moiety acts as a nucleophile, participating in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild alkaline conditions (pH 8–9). For example, treatment with benzoyl chloride yields N-(6-methoxy-1H-benzo[d]imidazol-2-yl)methylbenzamide.
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Alkylation : Forms secondary or tertiary amines via reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like triethylamine.
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine derivatives, typically in ethanol under reflux .
Table 1 : Representative nucleophilic reactions
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Acylation | Acetyl chloride | DCM, pH 8, 0°C, 2 hr | Acetamide derivative |
| Alkylation | Methyl iodide | DMF, K₂CO₃, 60°C, 6 hr | N-Methylated product |
| Schiff Base | Benzaldehyde | EtOH, reflux, 4 hr | Benzylidene derivative |
Electrophilic Aromatic Substitution (EAS) on the Benzimidazole Core
The methoxy group at position 6 directs electrophiles to the para position (C-5) of the benzimidazole ring:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at C-5, yielding 5-nitro-6-methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride.
-
Halogenation : Bromine in acetic acid selectively substitutes C-5, forming a bromo derivative .
Key Mechanistic Insight :
The methoxy group’s electron-donating nature enhances ring reactivity, favoring EAS at positions ortho/para to the methoxy substituent.
Condensation and Cyclization Reactions
The amine group facilitates cyclocondensation with carbonyl compounds:
-
Heterocycle Formation : Reacts with β-diketones (e.g., acetylacetone) in acidic ethanol to form fused imidazo[1,2-a]pyridine systems .
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Urea/Thiourea Derivatives : Treatment with phosgene or thiophosgene generates urea or thiourea-linked dimers, useful in medicinal chemistry.
Example from Literature :
A structurally analogous benzimidazole-amine reacted with 2-benzoylcyclohexanone under H₂SO₄ catalysis to form a tricyclic product via hemiaminal intermediate formation .
Acid-Base Reactions and Salt Formation
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Deprotonation : The hydrochloride salt dissociates in aqueous NaOH (pH > 10), liberating the free amine for further reactions.
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Salt Metathesis : Reacts with silver nitrate to precipitate AgCl, yielding the nitrate salt .
Stability Note :
The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) but decomposes above 200°C.
Oxidation and Reduction Pathways
-
Amine Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the amine to a nitro group, though this is less common due to steric hindrance.
-
Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to a dihydro derivative, altering its electronic properties .
| Process | Reagent | Outcome |
|---|---|---|
| Amine oxidation | KMnO₄, H₂SO₄ | Nitro compound (low yield) |
| Ring hydrogenation | H₂, Pd/C, EtOH | Dihydrobenzimidazole derivative |
Coordination Chemistry
The amine and benzimidazole nitrogen atoms act as ligands for transition metals:
-
Complexation with Cu(II) : Forms a square-planar complex in methanol, characterized by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy .
Critical Analysis of Reactivity Limitations
Scientific Research Applications
Pharmacological Applications
Research indicates that (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride exhibits significant pharmacological properties, particularly in the field of medicinal chemistry. The compound's ability to interact with various biological targets makes it a candidate for drug development.
Anticancer Activity
Recent studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens, indicating its potential use as an antimicrobial agent in treating infections.
Neuropharmacological Research
The benzimidazole derivatives, including this compound, have been investigated for their neuropharmacological effects. Preliminary findings suggest that they may influence neurotransmitter systems, which could be beneficial in treating neurological disorders such as anxiety and depression.
Synthesis and Chemical Research
The synthesis of this compound has been explored extensively in chemical research. Various synthetic routes have been developed to enhance yield and purity, contributing to its availability for further research and application.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effective doses for potential clinical use.
Mechanism of Action
The mechanism of action of (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and methanamine groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with analogous benzimidazole derivatives:
Key Observations:
- Methoxy vs. Halogen Substituents : The 6-methoxy group in the target compound increases polarity compared to chloro or fluoro substituents, enhancing water solubility .
- Amine Position : The 2-amine group is conserved across analogs, critical for forming hydrogen bonds in biological targets .
- Molecular Weight : The target compound (213.67 g/mol) falls below the 500 g/mol threshold associated with poor bioavailability, aligning with Veber’s rules for oral absorption .
Antimicrobial Activity:
- The target compound is a key intermediate in synthesizing 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-thiazolidin-4-ones , which show broad-spectrum antimicrobial activity (). In contrast, 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole () exhibits direct antifungal activity due to the lipophilic fluorophenyl group enhancing membrane penetration .
Bioavailability Considerations:
- The target’s polar surface area (PSA) is estimated at ~70 Ų (methoxy + amine groups), below Veber’s 140 Ų threshold, suggesting favorable absorption .
Research Findings and Implications
- Methoxy Advantage : The 6-methoxy group balances hydrophilicity and bioavailability, making the target compound a versatile scaffold for drug development .
- Structural-Activity Relationship (SAR): Halogenation (e.g., fluoro in ) improves target affinity but may compromise solubility. Hybridization with thiazolidinones () enhances antimicrobial potency .
- Safety Profile : Like most benzimidazoles, the target compound is stable under standard conditions but requires precautions against strong oxidizers () .
Biological Activity
(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride, a compound with the CAS number 1432795-00-0, belongs to the benzimidazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 177.20 g/mol. The compound exhibits a density of around 1.3 g/cm³ and has a boiling point of 384.4 °C at 760 mmHg .
Antimicrobial Properties
Recent studies have indicated that compounds within the benzimidazole class exhibit significant antimicrobial activities. For instance, the compound was evaluated for its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that this compound possesses potent antibacterial and antifungal properties, making it a candidate for further development in treating infections caused by these pathogens .
The biological activity of this compound is hypothesized to stem from its ability to interfere with microbial cell wall synthesis and function, possibly through inhibition of key enzymes involved in these processes. The presence of the methoxy group at position 6 is believed to enhance its lipophilicity, allowing better penetration into microbial membranes .
Case Study 1: Antiviral Activity
A notable study investigated the antiviral effects of benzimidazole derivatives against SARS-CoV-2. The research demonstrated that similar compounds exhibited inhibition of the main protease (Mpro) of SARS-CoV-2, indicating potential therapeutic applications in managing COVID-19 .
Case Study 2: Anticancer Potential
In another study focusing on various benzimidazole derivatives, compounds similar to this compound showed promising anticancer activity against multiple human cancer cell lines. The derivatives were found to induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .
Q & A
Q. What are the established synthetic routes for (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride?
The synthesis typically involves:
- Step 1 : Condensation of o-phenylenediamine derivatives with carbonyl compounds (e.g., glyoxal) under acidic conditions to form the benzimidazole core .
- Step 2 : Introduction of the methoxy group at the 6-position via nucleophilic substitution or metal-catalyzed coupling reactions.
- Step 3 : Amine functionalization (e.g., reductive amination) followed by hydrochloride salt formation . Key reagents include thioglycolic acid and anhydrous zinc chloride for cyclization .
Q. How is the structural integrity of this compound validated in academic research?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the methoxy group (δ ~3.8 ppm for CH3O) and benzimidazole proton environments (δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (C9H10ClN3O, MW 227.65) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .
Q. What safety protocols are recommended for handling this compound?
Despite lacking explicit GHS classification, precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
- Storage : In sealed glass containers, away from heat and moisture, under inert atmosphere .
- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid dispersal into waterways .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations model reaction pathways (e.g., transition states for benzimidazole cyclization) to predict optimal conditions (e.g., solvent, temperature) .
- Electron Density Analysis : Exact exchange functionals (e.g., hybrid DFT) improve accuracy in predicting thermochemical properties (e.g., bond dissociation energies) .
Q. What structural modifications enhance its pharmacokinetic properties for drug development?
Based on Veber’s rules for bioavailability:
- Reduced Rotatable Bonds : The rigid benzimidazole core minimizes flexibility (rotatable bonds <10), favoring oral absorption .
- Polar Surface Area (PSA) : The methoxy group balances lipophilicity (clogP ~1.5) while maintaining PSA <140 Ų to improve membrane permeability .
- Hydrogen Bonding : The primary amine (H-bond donor) can be acylated to reduce metabolic clearance .
Q. How does this compound contribute to kinase inhibitor design?
- Casein Kinase 1δ/ε (CK1δ/ε) Inhibition : The benzimidazole scaffold binds to the ATP pocket, while the methoxy group enhances selectivity via hydrophobic interactions. The amine facilitates salt bridge formation with conserved aspartate residues .
- Structure-Activity Relationship (SAR) : Substitution at the 6-position (e.g., Cl vs. OCH3) modulates potency (IC50 shifts from nM to µM) .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Analysis : Re-evaluate IC50 values across multiple assays (e.g., enzymatic vs. cell-based) to account for off-target effects .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in antimicrobial or anticancer activity .
- Crystallography : Co-crystal structures with target proteins (e.g., CK1δ) validate binding modes and guide SAR refinement .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
